Valsartan D9 can be sourced from various chemical suppliers specializing in pharmaceutical compounds. It is classified as an angiotensin receptor blocker (ARB), which inhibits the action of angiotensin II, a peptide that causes blood vessels to constrict, thereby lowering blood pressure. The compound's chemical identifier is 1089736-73-1, and it is recognized in various pharmacological databases for its role in clinical research.
The synthesis of Valsartan D9 involves several key steps:
The molecular formula for Valsartan D9 is C23H22D9N3O3, indicating it has been modified from the original valsartan structure by substituting hydrogen atoms with deuterium. The presence of deuterium enhances the stability and detection capabilities of the compound during analytical procedures.
Valsartan D9 can participate in various chemical reactions similar to its non-deuterated counterpart:
The outcomes of these reactions depend on specific conditions and reagents used, with potential products varying accordingly.
Valsartan D9 functions by blocking angiotensin II from binding to its receptors, leading to vasodilation and reduced blood pressure. Its mechanism involves:
These properties make Valsartan D9 suitable for various analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS) methods .
Valsartan D9 serves primarily as an internal standard in analytical chemistry, particularly in mass spectrometry techniques used for quantifying valsartan levels in biological samples. Its use enhances the accuracy and reliability of pharmacokinetic studies, making it an essential tool in drug development and therapeutic monitoring . Furthermore, it aids researchers in understanding drug metabolism and interactions within biological systems.
Deuterium labeling of angiotensin II receptor antagonists like valsartan employs precision chemical strategies to replace specific hydrogen atoms with stable deuterium isotopes. For Valsartan-d9 (CAS 1089736-73-1), deuterium incorporation targets the n-pentanoyl side chain, achieving nonadeuteration at the 2,2,3,3,4,4,5,5,5 positions (C~24~H~20~D~9~N~5~O~3~) [3] . This strategic placement minimizes alterations to the molecule’s stereochemistry and binding affinity while creating a distinct mass shift (+9 Da) essential for analytical differentiation. The deuterium enrichment typically employs deuterated pentanoyl precursors synthesized via catalytic exchange reactions under high-pressure deuterium gas or acid-catalyzed (D~2~SO~4~) H/D exchange mechanisms [2] [9].
Commercial Valsartan-d9 often exists as isotopic mixtures. Analyses reveal batches contain approximately 32% D~9~, 41% D~8~, and 27% D~7~ species due to incomplete exchange during synthesis [2]. This heterogeneity necessitates rigorous chromatographic separation to meet isotopic purity standards (>98 atom% D in premium grades) [9].
Table 1: Isotopic Distribution in Commercial Valsartan-d9 Preparations
Isotopologue | Average Abundance (%) | Primary Site of Incomplete Labeling |
---|---|---|
D9 | 32% | Ideal target |
D8 | 41% | Terminal methyl (CD~2~CD~3~) |
D7 | 27% | Methylene (CD~2~) positions |
Synthetic optimization focuses on maximizing isotopic enrichment while preserving the critical (S)-N-valeryl stereocenter. The convergent pathway involves:
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: